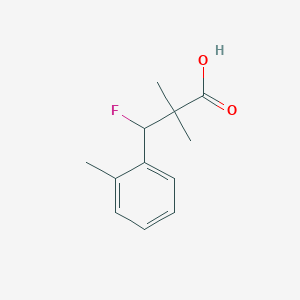
3-Fluoro-2,2-dimethyl-3-(2-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2,2-dimethyl-3-(2-methylphenyl)propanoic acid is an organic compound with the molecular formula C12H15FO2. This compound is characterized by the presence of a fluorine atom, a dimethyl group, and a methylphenyl group attached to a propanoic acid backbone. It is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,2-dimethyl-3-(2-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenylacetic acid and fluorinating agents.
Dimethylation: The dimethyl groups are introduced through alkylation reactions using reagents like methyl iodide (CH3I) in the presence of a strong base such as potassium carbonate (K2CO3).
Final Steps: The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for larger production if needed.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2,2-dimethyl-3-(2-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: NaN3, KCN, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Azides, nitriles.
Aplicaciones Científicas De Investigación
3-Fluoro-2,2-dimethyl-3-(2-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2,2-dimethyl-3-(2-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom and the methylphenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate enzymatic activities or receptor functions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-2,2-dimethyl-3-(3-methylphenyl)propanoic acid
- 3,3-Difluoro-2,2-dimethylpropanoic acid
- 3,3,3-Trifluoro-2,2-dimethylpropanoic acid
Uniqueness
3-Fluoro-2,2-dimethyl-3-(2-methylphenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H15FO2 |
|---|---|
Peso molecular |
210.24 g/mol |
Nombre IUPAC |
3-fluoro-2,2-dimethyl-3-(2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C12H15FO2/c1-8-6-4-5-7-9(8)10(13)12(2,3)11(14)15/h4-7,10H,1-3H3,(H,14,15) |
Clave InChI |
RKYDTSAXWGZAEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C(C)(C)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


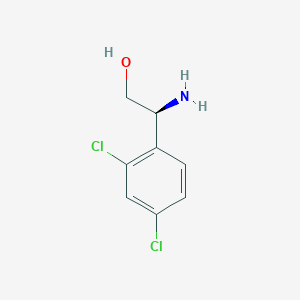
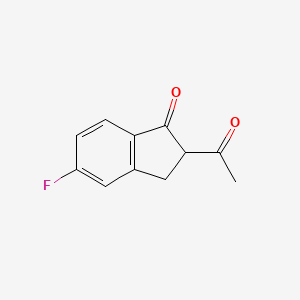
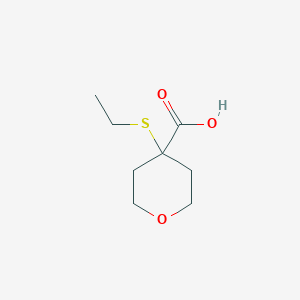

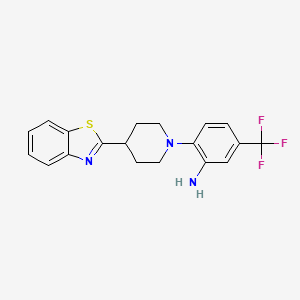
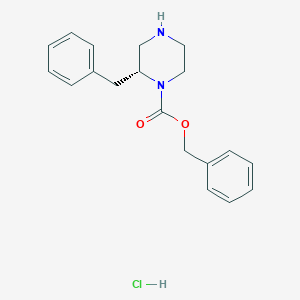
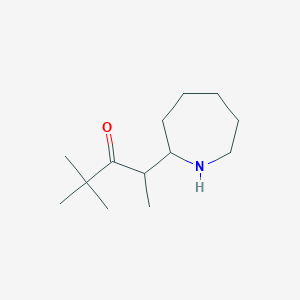
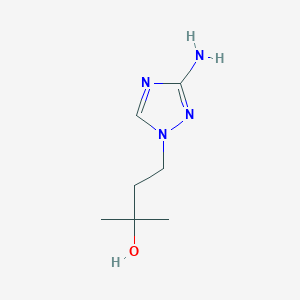
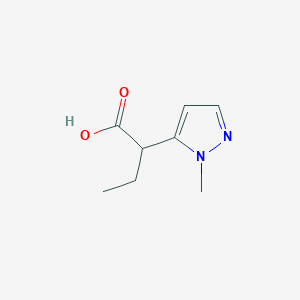
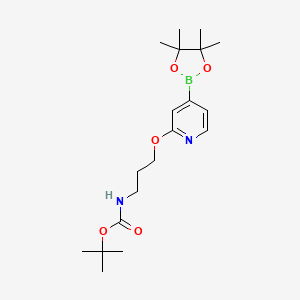

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B13076058.png)
![5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076064.png)
![Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13076079.png)
